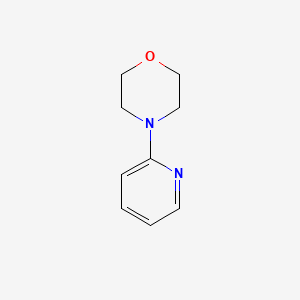

4-(Pyridin-2-yl)morpholine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyridin-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPVOSNOIWGRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449992 | |

| Record name | 2-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-25-2 | |

| Record name | 2-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Morpholine and Pyridine Scaffolds in Heterocyclic Chemistry

The morpholine (B109124) and pyridine (B92270) rings are cornerstones of heterocyclic chemistry, each contributing unique and valuable properties to the molecules they are part of. nih.gove3s-conferences.org Morpholine, a saturated six-membered ring containing both a secondary amine and an ether functional group, is a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can enhance desirable pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. nih.govbiosynce.com The morpholine ring is a versatile and readily accessible synthetic building block, making it a frequent choice for chemists modifying lead compounds in drug discovery. nih.govsci-hub.se A notable example of its importance is in the antibiotic Linezolid, where the morpholine moiety is crucial for its mechanism of action. biosynce.com

Similarly, the pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in pharmaceuticals and functional materials. frontiersin.org Pyridinone-containing compounds, for instance, exhibit a wide array of pharmacological activities, including antitumor and anti-inflammatory effects. frontiersin.org The pyridine scaffold's ability to act as a hydrogen bond acceptor and its capacity for derivatization at multiple positions make it a valuable component in designing molecules that can interact specifically with biological targets. frontiersin.org The combination of these two powerful scaffolds in one molecule provides a strong impetus for the synthesis and study of compounds like 4-(Pyridin-2-yl)morpholine.

Overview of Previous Research on Analogous N Heteroarylmorpholines

The exploration of 4-(Pyridin-2-yl)morpholine does not exist in isolation but is part of a broader investigation into N-heteroarylmorpholines. These compounds, where a morpholine (B109124) ring is attached via its nitrogen to various heteroaromatic systems, are prevalent throughout medicinal chemistry. nih.gov Research has shown that N-aryl and N-heteroaryl morpholines are key components in many bioactive molecules and approved drugs. d-nb.infoacs.org For example, derivatives have been synthesized and investigated as dopamine (B1211576) D4 receptor antagonists and for their potential in treating various diseases. nih.gov

The synthesis of these structures often relies on modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a powerful and widely used tool for forming the crucial C-N bond between an aryl or heteroaryl halide and the morpholine nitrogen. wikipedia.orgcatalysis.blogatlanchimpharma.com This reaction's versatility and tolerance for various functional groups have significantly expanded the ability of chemists to create diverse libraries of N-heteroarylmorpholines for biological screening and materials science applications. wikipedia.orglibretexts.orgnumberanalytics.com Studies on various N-(hetero)aryl morpholines have demonstrated their utility as intermediates in the synthesis of more complex molecules and as ligands in catalysis. d-nb.infosmolecule.com For instance, the oxidative cleavage of the morpholine ring in various N-(hetero)aryl morpholines has been studied, highlighting the reactivity of this class of compounds. d-nb.info

Research Rationale and Scope for 4 Pyridin 2 Yl Morpholine

Established Synthetic Pathways for the this compound Core

The construction of the fundamental this compound structure is predominantly achieved through two well-established strategies: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing this compound. wikipedia.org This reaction involves the displacement of a suitable leaving group, typically a halide, from an activated pyridine ring by the nucleophilic morpholine. wikipedia.org The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

A general approach involves the reaction of a 2-halopyridine with morpholine. For instance, the synthesis of 4-(5-bromopyridin-2-yl)morpholine (B1278686) can be accomplished by reacting a 5-bromopyridine derivative with morpholine under appropriate conditions to replace the bromine atom. smolecule.com The reaction of 2,4-dinitrochlorobenzene with morpholine serves as a classic example of this type of transformation, highlighting the role of activating nitro groups. scirp.orgmasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a stabilized intermediate formed by the attack of the nucleophile on the aromatic ring. wikipedia.org

The choice of solvent can influence the reaction rate and efficiency. Aprotic solvents with low permittivity are known to promote base catalysis in SNAr reactions. scirp.org The synthesis of 4-(6-chloro-4-iodopyridin-2-yl)morpholine (B1526028) typically follows an SNAr pathway where morpholine displaces a leaving group on a halogenated pyridine precursor, with selective substitution at the 2-position being a key consideration.

Palladium-Catalyzed C-N Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of C-N bonds and are widely applied in the synthesis of arylamines. acs.org This methodology offers a complementary approach to SNAr reactions, often providing higher yields and broader substrate scope, especially for less activated aryl halides. acs.org

The synthesis of 4-(5-bromopyridin-2-yl)morpholine can be achieved via the Buchwald-Hartwig coupling of 2,5-dibromopyridine (B19318) with morpholine using a palladium catalyst. smolecule.com The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. Various palladium catalysts and ligands have been developed to facilitate the coupling of a wide range of amines and aryl halides. acs.orgacs.org For example, the use of sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at specific positions on dihalogenated pyridines. researchgate.net

Synthesis of Functionalized and Substituted this compound Derivatives

The core this compound structure can be further modified to introduce various functional groups, leading to a diverse array of derivatives with potentially unique chemical and biological properties.

Introduction of Halogen Substituents for Further Derivatization

Halogenated derivatives of this compound are valuable intermediates for further functionalization through cross-coupling reactions. The presence of a bromine or iodine atom on the pyridine ring allows for subsequent reactions like Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. smolecule.com For example, 4-(5-bromopyridin-2-yl)morpholine can be used as a building block to create more complex molecules. smolecule.com Similarly, the synthesis of 4-(4-bromopyridin-2-yl)morpholine (B1373759) and 4-(3-iodo-pyridin-2-yl)morpholine provides precursors for further chemical transformations. matrixscientific.comsigmaaldrich.comsigmaaldrich.com

Synthesis of Alkyl and Aryl Substituted Analogs

The introduction of alkyl and aryl substituents onto the pyridine ring can be achieved through various methods. One-step transformations of pyridine N-oxides can yield 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org Purple light-promoted radical coupling of bromopyridines with Grignard reagents offers a metal-free approach to synthesize alkyl- and arylpyridines. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl groups. nih.gov For instance, 2-(4-fluorophenyl)-4-[4-(pyridin-3-yl)pyrimidin-2-yl]morpholine is an example of an aryl-substituted derivative. molport.com

Mannich Base Formation Strategies

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netias.ac.in This reaction provides a versatile method for introducing an aminomethyl group into a molecule. ias.ac.in While direct Mannich reactions on the this compound core are not extensively documented in the provided results, the principles of Mannich base formation can be applied to synthesize derivatives. For instance, Mannich bases can be formed from various heterocyclic precursors, which could then be used to construct more complex molecules incorporating the this compound scaffold. tucl.edu.npnih.govmdpi.com The reaction involves the formation of an iminium ion from the amine and aldehyde, which then reacts with a carbanion equivalent of the active hydrogen compound. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction parameters. Key factors that are manipulated to achieve optimal outcomes include the choice of catalyst, ligand, base, solvent, and temperature.

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of the C-N bond between a pyridine ring and morpholine. nih.govacs.org The reaction typically involves the coupling of a halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with morpholine in the presence of a palladium catalyst and a suitable base.

Researchers have extensively studied the influence of different components on the reaction outcome. For instance, in the coupling of 3-bromo-2-aminopyridine with morpholine, various biarylmonophosphine ligands such as XPhos, RuPhos, and SPhos have been evaluated. nih.gov The choice of ligand is critical as it influences the stability and activity of the palladium catalyst, thereby affecting the reaction rate and yield. nih.gov Similarly, the selection of the base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to facilitate the deprotonation of the amine and promote the catalytic cycle. nih.govnanochemres.org

The solvent also plays a pivotal role. Aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), and dioxane are frequently used. nih.govnih.gov The reaction temperature is another key variable, with reactions often conducted at elevated temperatures (65-120 °C) to ensure a reasonable reaction rate. nih.govnanochemres.org

A study on the amination of various aryl halides demonstrated that the combination of a palladium catalyst with a suitable ligand and base in a solvent like DMSO can lead to high yields of the corresponding N-aryl amines. nanochemres.org For the reaction of bromobenzene (B47551) with morpholine, optimal conditions were found to be 0.002 mol% of a specific palladium catalyst at 120 °C. nanochemres.org

Table 1: Optimization of Buchwald-Hartwig Amination Conditions for Morpholine Derivatives

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromo-2-aminopyridine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40 nih.gov |

| 2 | Bromobenzene | SPIONs-Bis(NHC)-Pd(II) (0.002) | - | t-BuONa (2) | DMSO | 120 | 4 | High |

| 3 | Naphthyl chloride | NiCl₂(DME) (5-15) | SIPr·HCl (10-30) | NaOtBu (2.25-2.70) | 2-Me-THF | - | 3 | - acs.org |

| 4 | 2-Chloropyrazine | - | - | K₂CO₃ (2) | H₂O | 100 | 17 | 89 nih.gov |

| 5 | 2-Chloropyrazine | - | - | DBU (2) | NMP | 175 | 0.5 | 95 nih.gov |

Data synthesized from multiple sources for illustrative purposes of typical reaction parameters.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution offers an alternative, often transition-metal-free, route to this compound. nih.govyoutube.com This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups. However, even for unactivated halopyridines, the reaction can be driven to completion under optimized conditions.

Key to the optimization of SNAr reactions is the choice of solvent and base. nih.gov High-boiling point, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) are often effective. nih.govresearchgate.net The use of a continuous-flow reactor can also be advantageous, allowing for high temperatures (up to 300 °C) and short reaction times, which can minimize the formation of side products. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating SNAr reactions. For the reaction of 2-chloropyridine with piperidine (B6355638), a related secondary amine, microwave irradiation at 130-150 °C for 30-120 minutes provided the desired product in good yields. researchgate.net

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to develop more sustainable and environmentally benign processes.

One key area of focus is the replacement of hazardous solvents with greener alternatives. Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF), derived from renewable resources, can be effective in amination reactions. acs.org Water has also been explored as a solvent for SNAr reactions, which, when combined with a suitable base like potassium fluoride, can provide a more environmentally friendly process. nih.gov

The development of highly active and recyclable catalysts is another important aspect of green synthetic design. For instance, palladium catalysts supported on superparamagnetic iron oxide nanoparticles (SPIONs) have been developed for the Buchwald-Hartwig reaction. nanochemres.org These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, thereby reducing waste and cost. nanochemres.org

Solvent-free and atom-economical approaches are also being investigated. A novel, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates the potential for developing cleaner synthetic routes for related pyridine derivatives. rsc.org The use of flow chemistry can also contribute to greener processes by enabling better control over reaction parameters, reducing reaction volumes, and facilitating continuous manufacturing. researchgate.net

Furthermore, the choice between palladium-catalyzed methods and transition-metal-free SNAr reactions can be a green chemistry consideration. While palladium catalysis is highly versatile, the use of a transition metal can lead to concerns about cost, toxicity, and metal contamination in the final product. nih.gov In cases where SNAr is feasible, it can offer a more sustainable alternative. nih.gov

Table 2: Green Chemistry Approaches in the Synthesis of Pyridine Derivatives

| Green Aspect | Method/Reagent | Substrate Example | Benefit |

|---|---|---|---|

| Greener Solvent | 2-Methyl-THF | (Hetero)aryl chlorides and sulfamates | Use of a renewable, less hazardous solvent acs.org |

| Greener Solvent | Water | Heteroaryl chlorides | Avoids organic solvents, environmentally benign nih.gov |

| Catalyst Recycling | SPIONs-Bis(NHC)-Pd(II) | Bromobenzene and morpholine | Easy separation and reuse of catalyst, reduced waste nanochemres.org |

| Atom Economy | Solvent- and halide-free synthesis | Pyridine N-oxides | High atom economy, avoids toxic reagents and solvents rsc.org |

| Process Intensification | Flow Reactor | 2-Chloropyridine | Short reaction times, reduced side products, scalability researchgate.net |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these investigations have provided valuable insights into optimizing their therapeutic potential.

Positional Isomerism and Pharmacological Impact

The positioning of the morpholine ring on the pyridine core significantly impacts the pharmacological profile of the resulting isomers. For instance, in a series of pyrazolylpyrimidinones with antitubercular activity, replacing a bromine atom with a 3-pyridyl ring abolished activity against Mycobacterium tuberculosis. In contrast, a morpholine ring at the same position was well-tolerated, resulting in good activity and a cleaner cytotoxicity profile. acs.org This highlights the critical role of the nitrogen atom's position within the pyridine ring for specific biological interactions.

Similarly, in the development of NAPE-PLD inhibitors, the placement of a pyridine ring at different positions influenced activity. A 4-pyridyl ring was found to be more potent than a 3-pyridyl ring, suggesting the importance of hydrogen bond interactions through the nitrogen at the 4-position of the pyridine. acs.org In another study on adenosine (B11128) kinase inhibitors, the nitrogen in the heterocyclic ring at the C(7) position of a pyridopyrimidine core was important for modulating mutagenic side effects. nih.gov

Influence of Substituents on Biological Potency and Selectivity

The addition of various substituents to the this compound scaffold has been extensively explored to enhance biological potency and selectivity. In the context of PI3K/mTOR inhibitors, modifications to the core structure have led to significant improvements in activity. For example, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines where the morpholine group at C-4 was kept constant, certain substituents at the C-7 position improved kinase efficiency compared to the disubstituted parent compounds. mdpi.com

The nature of the substituent on the pyridine ring also plays a critical role. In the development of mTOR inhibitors, the introduction of a 4-(difluoromethyl)pyridin-2-amine (B599231) group was a key factor in increasing mTOR activity. acs.org Furthermore, replacing a morpholine with a more hydrophobic piperidine or a smaller pyrrolidine (B122466) ring has been shown to increase potency in certain inhibitor series, suggesting that the polarity and steric bulk of the morpholine can be fine-tuned for optimal receptor interaction. acs.org

The table below illustrates how different substituents on related core structures containing a morpholino-pyridine moiety affect biological activity.

| Compound/Series | Core Scaffold | Key Substituent(s) | Observed Effect on Biological Activity |

| Pyrazolylpyrimidinone Analog | Pyrazolylpyrimidinone | Morpholine at R4 of pyrazole | Well-tolerated with good antitubercular activity (MIC = 6.25 µM). acs.org |

| Pyrazolylpyrimidinone Analog | Pyrazolylpyrimidinone | 3-Pyridyl at R4 of pyrazole | Abolished antitubercular activity. acs.org |

| Pyrido[3,2-d]pyrimidine (B1256433) Series | Pyrido[3,2-d]pyrimidine | Varied C-7 substituents | Improved kinase efficiency, with some derivatives showing IC50 values for PI3Kα between 3 and 10 nM. mdpi.com |

| Triazine-based Inhibitors | Triazine | 4-(difluoromethyl)pyridin-2-amine | Increased mTOR activity. acs.org |

| Pyrimidine-4-carboxamides | Pyrimidine (B1678525) | Pyrrolidine replacing morpholine | ~4-fold increase in potency as NAPE-PLD inhibitors. acs.org |

Conformational Preferences and Receptor Interactions

The three-dimensional conformation of this compound analogs is a key determinant of their interaction with biological targets. The morpholine ring, in particular, is crucial for binding to many kinases. acs.org The oxygen atom of the morpholine can form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. acs.orgacs.org

Docking studies of pyrido[3,2-d]pyrimidine derivatives revealed that a morpholine group can bind to the hinge region of both PI3Kα and mTOR through a hydrogen bond. mdpi.com Similarly, in PI3Kγ, the morpholine oxygen atom of an inhibitor was shown to form a hydrogen bond with the backbone amide of Val882. acs.org The 2-aminopyridine (B139424) part of the molecule can also form hydrogen bonds with amino acid residues in the affinity pocket, such as Asp836 and Asp841 in PI3Kγ. acs.org

In some instances, conformational restriction of flexible side chains has led to increased potency. For example, introducing a phenylpiperidine to restrict the conformation of an N-methylphenethylamine substituent resulted in a 3-fold increase in potency for a series of NAPE-PLD inhibitors. acs.org

Biological Target Identification and Modulation

Analogs of this compound have been identified as modulators of various biological targets, with a significant focus on protein kinases due to their role in cellular signaling pathways implicated in diseases like cancer.

Kinase Inhibition Profiles

The this compound moiety is a common feature in a number of kinase inhibitors. researchgate.netoncotarget.com These compounds have shown activity against a range of kinases, including adenosine kinase, DNA-dependent protein kinase (DNA-PK), and cyclin-dependent kinases (CDKs). nih.govacs.orgacs.org

For example, a series of 4-amino-5,7-disubstituted pyridopyrimidines, which include a 7-pyridylmorpholine substituted ring system, are potent, non-nucleoside inhibitors of adenosine kinase. nih.gov In another study, imidazo[4,5-c]pyridine-2-ones were developed as selective DNA-PK inhibitors for use as radiosensitizers in cancer therapy. acs.org

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. researchgate.net Numerous inhibitors targeting PI3K and/or mTOR incorporate a morpholine-substituted pyridine or a related heterocyclic core. mdpi.comacs.orgresearchgate.net The morpholine group is a crucial feature for PI3K binding. acs.org

Several compounds have been developed as dual PI3K/mTOR inhibitors. For example, PF-04691502, a derivative of 4-methylpyridopyrimidinone (4-MPP), demonstrated potent inhibitory activity against both PI3Kα (Ki = 0.57 nM) and mTOR (Ki = 16 nM). researchgate.netoncotarget.com Another series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, with a morpholine at the C-4 position, yielded six novel derivatives with IC50 values on PI3Kα between 3 and 10 nM. mdpi.com

The table below summarizes the inhibitory activities of selected this compound analogs and related compounds against PI3K and mTOR.

| Compound | Scaffold | PI3Kα Inhibition | mTOR Inhibition | Selectivity |

| PF-04691502 | 4-Methylpyridopyrimidinone | Ki = 0.57 nM researchgate.netoncotarget.com | Ki = 16 nM researchgate.netoncotarget.com | Dual PI3K/mTOR inhibitor. researchgate.net |

| PQR309 (1) | Triazine | Ki = 15.6 nM | Ki = 93.4 nM | 6-fold selectivity for PI3Kα over mTOR. acs.org |

| GDC-0980 (Apitolisib) | Pyrimidine | Targets PI3K and mTOR with some preference for PI3Kα. acs.org | Targets PI3K and mTOR with some preference for PI3Kα. acs.org | Dual PI3K/mTOR inhibitor. acs.org |

| Gedatolisib (PF-05212384) | Pyrimidine | Potent dual PI3K/mTOR inhibitor. acs.org | Potent dual PI3K/mTOR inhibitor. acs.org | Dual PI3K/mTOR inhibitor. acs.org |

| Pictilisib (GDC-0941) | Thienopyrimidine | Targets PI3K. acs.org | Less potent against mTOR. | PI3K selective. acs.org |

| Compound 11 (from PQR620 development) | Triazine | Ki (p110α) ~23.8 nM | Ki = 3.4 nM | ~7-fold selectivity for mTOR over PI3Kα. acs.org |

Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in isocitrate dehydrogenase 1 (IDH1) are recognized as oncogenic drivers in several cancers, including acute myeloid leukemia (AML) and gliomas. nih.govresearchgate.netfrontiersin.org These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG). nih.govgoogle.com Consequently, developing inhibitors for mutant IDH1 (mIDH1) is a key therapeutic strategy. frontiersin.org

A medicinal chemistry campaign focusing on a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione screening hit led to the development of potent pyrid-2-one inhibitors of mIDH1. nih.gov Systematic structure-activity relationship (SAR) studies produced a series of potent inhibitors for both the R132H and R132C mutant forms of IDH1. nih.govnih.gov For instance, replacing a thiophene (B33073) ring with a 4-pyridyl moiety in one series of phenyl-glycine-based inhibitors resulted in analogs with biochemical potency in the 0.05–0.1 μM range against the R132H mutant. nih.gov However, modifying the pyridine to a pyrimidine led to a significant 22-fold decrease in potency. nih.gov

In another study, a high-throughput screen identified a novel series of allosteric inhibitors. acs.org X-ray crystallography revealed that these compounds bind at the dimer interface, with the central pyridine ring engaging in a π-stacking interaction with the side chain of Tyr285. acs.org Optimization of these hits yielded compounds with submicromolar enzymatic inhibition and promising cellular activity, with one analog demonstrating the ability to induce myeloid differentiation in primary human IDH1 R132H AML cells. acs.org

| Compound | Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 19 | 4-pyridyl analog | R132H IDH1 | 0.05-0.1 | nih.gov |

| 21 | Pyrimidine analog of 19 | R132H IDH1 | 22-fold less potent than 19 | nih.gov |

| (+)-119 (NCATS-SM5637) | Pyrid-2-one mIDH1 inhibitor | mIDH1 | Potent inhibitor | nih.gov |

Receptor Ligand Activity

Cannabinoid Receptor Type 2 (CB2) Agonism

The cannabinoid receptor type 2 (CB2) is a G-protein-coupled receptor primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions. nih.govmdpi.com The this compound scaffold has been incorporated into ligands designed as CB2 receptor agonists.

Research into (morpholinomethyl)aniline carboxamide cannabinoid receptor ligands led to the discovery that replacing the phenyl ring with a pyridine ring created a new series of potent and selective CB2 ligands. nih.gov One notable compound from this series, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, was identified as a potent and selective CB2 agonist. nih.gov This compound demonstrated a Kᵢ value of 24 nM for the CB2 receptor and was over 160-fold selective against the CB1 receptor (Kᵢ = 3800 nM). nih.gov It also showed efficacy in a rat model of neuropathic pain following oral administration. nih.govnih.gov

Further exploration led to the development of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives, which were found to be potent, selective, and orally bioavailable CB2 agonists. nih.govrsc.org The 2-pyridone scaffold has also been identified as suitable for designing CB2R agonists. nih.govmdpi.com A series of N-aryl-2-pyridone-3-carboxamide derivatives showed CB2R agonist activity, with the most promising compound exhibiting a potent EC₅₀ value of 112 nM. nih.govmdpi.com

| Compound | Scaffold | Activity | Kᵢ (nM) | EC₅₀ (nM) | Selectivity (CB2 vs CB1) | Reference |

|---|---|---|---|---|---|---|

| 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide | Pyridine carboxamide | Agonist | 24 | - | >160-fold | nih.govnih.gov |

| Compound 94 | 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione | Agonist | - | - | Potent and selective | nih.govrsc.org |

| Compound 8d | N-aryl-2-pyridone-3-carboxamide | Agonist | - | 112 | - | nih.govmdpi.com |

Neurotransmitter Receptor Modulation

The morpholine scaffold is a key feature in many compounds targeting the central nervous system (CNS), partly due to its ability to improve properties like blood-brain barrier permeability. acs.orgnih.gov Analogs of this compound have been investigated for their ability to modulate neurotransmitter receptors, particularly dopamine (B1211576) receptors.

A series of chiral alkoxymethyl morpholine analogs were synthesized and evaluated as antagonists for the dopamine D4 receptor (D4R). nih.gov This research led to the identification of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine as a novel, potent, and selective D4R antagonist. nih.govresearchgate.net This compound demonstrated high selectivity, showing less than 10% inhibition at a 1µM concentration against other tested dopamine receptors, including D1, D2L, D2S, D3, and D5. nih.govresearchgate.net The morpholine scaffold was established as a potent core for D4R antagonists in earlier work from the same laboratory. researchgate.net

| Compound | Target | Activity | Selectivity Profile | Reference |

|---|---|---|---|---|

| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 Receptor | Potent and selective antagonist | <10% inhibition at 1µM against D1, D2L, D2S, D3, and D5 | nih.govresearchgate.net |

Enzyme Modulatory Effects

β-Secretase 1 (BACE-1) Inhibition

β-Secretase 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides. acs.orgnih.gov The development of brain-penetrant BACE-1 inhibitors is a major goal in medicinal chemistry, and the morpholine ring has been incorporated into inhibitor designs to achieve favorable properties. acs.orgacs.org

The 1,4-oxazine scaffold, which includes the morpholine structure, has been used to develop potent BACE-1 inhibitors. acs.org In one study, morpholine-based probe compounds were designed where a 5-chloropyridine-2-carboxamide (B1370317) or a 5-methoxy-2-pyrazinecarboxamide was chosen to target the S3 pocket of the enzyme. acs.org These compounds displayed good inhibitory activity in a BACE-1 enzymatic assay, with IC₅₀ values of 22 nM and 44 nM. acs.org Further optimization focused on reducing the basicity (pKa) of the amidine warhead, a common feature in BACE-1 inhibitors that interacts with the catalytic aspartate residues, to improve pharmacokinetic properties and reduce P-glycoprotein efflux. acs.orgnih.gov This strategy led to orally bioavailable and centrally active compounds. acs.org

| Compound | Scaffold | BACE-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3R-6a | 1,4-Oxazine | 44 | acs.org |

| 3R-6b | 1,4-Oxazine | 22 | acs.org |

| 3R-6c | 1,4-Oxazine | 44 | acs.org |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govtandfonline.com Bacterial ureases are significant virulence factors, particularly for Helicobacter pylori, making urease inhibitors a target for treating infections. nih.govresearchgate.net Several studies have explored derivatives of this compound as potential urease inhibitors.

One study synthesized a series of new pyridin-2-ylmorpholine derivatives and evaluated their urease inhibitory activity. lew.ro Almost all synthesized compounds demonstrated moderate to good inhibition. lew.ro The most potent compound, a 1,3-thiazole derivative, showed an IC₅₀ value of 0.42 ± 0.038 µM. lew.ro In another study, morpholine derivatives containing an azole nucleus were synthesized from 6-morpholin-4-ylpyridin-3-amine. nih.govresearchgate.netnih.gov These compounds also showed moderate-to-good urease inhibitory activity, with the most potent being a 1,3-thiazole derivative with an IC₅₀ of 2.37 ± 0.19 μM. nih.govresearchgate.netnih.gov More recently, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and found to be effective urease inhibitors, with IC₅₀ values in the range of 3.80–5.77 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). frontiersin.orgnih.gov

| Compound Series | Lead Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyridin-2-ylmorpholine derivatives | Compound 8 (1,3-thiazole deriv.) | 0.42 ± 0.038 | - | lew.ro |

| Morpholine derivatives with azole nucleus | Compound 10 (1,3-thiazole deriv.) | 2.37 ± 0.19 | - | nih.govresearchgate.netnih.gov |

| Morpholine-thiophene hybrid thiosemicarbazones | Compound 5g | 3.80 ± 1.9 | 22.31 ± 0.03 | frontiersin.orgnih.gov |

Pharmacological Efficacy in Disease Models

The this compound scaffold and its analogs have been the subject of extensive research to evaluate their therapeutic potential across various disease models. These investigations have unveiled a broad spectrum of pharmacological activities, underscoring the versatility of this chemical framework in drug discovery.

Analogs of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines.

A series of novel 4-morpholine-quinazoline derivatives were designed and synthesized to evaluate their inhibitory effects on PI3Kα, a key enzyme in cancer cell growth and survival. nih.gov Among these, compound 17f , which incorporates a morpholine ring, proved to be a powerful inhibitor of PI3Kα and demonstrated substantial anti-proliferative activity against several cancer cell lines, including prostate (PC-3, DU145), breast (MCF-7, BT474, SK-BR-3), and others (U937, A431). nih.gov These findings suggest that such compounds could act as potent anticancer agents by targeting the PI3K/Akt/mTOR pathway. nih.gov

Further research into triarylpyrazole derivatives revealed that the incorporation of a morpholinoacetamide group could lead to potent anti-proliferative activity. nih.gov Compounds 1j and 1l from this series, featuring N-ethylpiperazinyl and N-benzylpiperazinyl terminal moieties respectively, showed remarkable mean percentage inhibition of 97.72% and 107.18% across a panel of 58 cancer cell lines at a 10 μM concentration. nih.gov The IC50 values for compound 1j were in the submicromolar range (0.26–0.38 μM) for several cell lines. nih.gov

Similarly, studies on quinazoline (B50416) derivatives have highlighted their cytotoxic potential. Certain 4-(4-cyanomethyl) phenylamino (B1219803) quinazolines showed promise as isoform-selective PI3K-alpha inhibitors. researchgate.net Another study found that quinazolinyl-arylurea derivatives were particularly effective against the T24 bladder cancer cell line. researchgate.net Additionally, some newly synthesized quinazoline derivatives, such as 8f , 8h , and 8i , exhibited potent cytotoxic activity against both breast (MCF-7) and cervical (HeLa) cancer cell lines, with IC50 values comparable to the standard drug doxorubicin (B1662922). researchgate.net The antiproliferative activities of various pyridine derivatives have also been noted against cell lines such as NCIH 460 (lung) and RKOP 27 (colon). acs.org

Table 1: In Vitro Anticancer Activity of Selected Morpholine and Pyridine Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

| 17f (4-Morpholine-quinazoline derivative) | PC-3, DU145, MCF-7, BT474, SK-BR-3, U937, A431 | PI3Kα Inhibition (IC50 = 4.2 nM) | nih.gov |

| 1j (Triarylpyrazole derivative) | Various (58 cell lines) | 0.26 - 0.38 µM | nih.gov |

| 8f, 8h, 8i (Quinazoline derivatives) | MCF-7 (Breast), HeLa (Cervical) | Potent cytotoxicity, near doxorubicin levels | researchgate.net |

| 14a (Pyridine derivative) | NCIH 460 (Lung), RKOP 27 (Colon) | 25 ± 2.6 nM, 16 ± 2 nM | acs.org |

| Pd(II) complex | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 1.18 µg/mL, 4.74 µg/mL, 5.22 µg/mL | researchgate.net |

The this compound chemical structure is a key component in the development of new antimicrobial agents. Research has shown that derivatives incorporating this scaffold possess significant activity against various bacterial and fungal pathogens.

A study focused on C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives, synthesized via palladium-catalyzed Suzuki reactions, evaluated their antibacterial properties. derpharmachemica.com Out of twenty compounds tested against two gram-positive and two gram-negative bacterial species, five compounds (8, 16, 23, 24, 25 ) demonstrated superior activity. derpharmachemica.com In particular, compound 25 emerged as a promising candidate for a broad-spectrum antibacterial agent. derpharmachemica.com

The fusion of morpholine with other heterocyclic systems like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has also yielded compounds with notable antimicrobial effects. nih.gov In one study, derivatives were tested for activity against Mycobacterium smegmatis, a non-pigmented mycobacterium. nih.gov Compound 12 , a 1,2,4-triazole derivative containing both morpholine and pyridine nuclei, showed the highest activity against M. smegmatis with a Minimum Inhibitory Concentration (MIC) value of 15.6 μg/mL. nih.gov Many of the synthesized compounds were also active against the yeasts Candida albicans and Saccharomyces cerevisiae at high concentrations. nih.gov

Furthermore, research into pyridine derivatives has shown broad-spectrum antimicrobial activity. nih.govmdpi.com Some compounds displayed high activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Fusarium oxysporum). nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Morpholine and Pyridine Analogs

| Compound/Analog Class | Microbial Strain | Type | Observed Activity (MIC) | Reference |

| 25 (Quinazolin-4-amine derivative) | Gram-positive & Gram-negative bacteria | Bacteria | Significant broad-spectrum activity | derpharmachemica.com |

| 12 (1,2,4-Triazole derivative) | Mycobacterium smegmatis | Bacteria | 15.6 µg/mL | nih.gov |

| 8 (Oxadiazole derivative) | Candida albicans, Saccharomyces cerevisiae | Fungi | Active against all tested microorganisms | nih.gov |

| Pyran 32, Pyridine 33 | E. coli, B. subtilis, F. oxysporum | Bacteria/Fungi | High antimicrobial activity | nih.gov |

| 117a (1,3,4-Oxadiazole-pyridine) | E. coli, B. subtilis, M. luteus, K. pnemoniae | Bacteria | 37.5 µg/mL | mdpi.com |

Derivatives based on the pyridinyl and morpholine framework have been identified as a novel class of inhibitors against the Hepatitis B virus (HBV). A series of 2-pyridone analogs were synthesized and evaluated for their ability to inhibit HBV DNA replication in vitro. nih.gov The research found that these compounds exhibited moderate to good activity. nih.gov Specifically, compounds 5d and 6l were the most active, showing potent inhibition of HBV DNA replication with IC50 values of 0.206 µM and 0.12 µM, respectively. nih.gov These compounds also demonstrated high selectivity, indicating they are promising candidates for further optimization. nih.gov

Preliminary structure-activity relationship (SAR) studies on these 2-pyridinone analogs indicated that N-aryl derivatives generally displayed better anti-HBV activity than their N-alkyl counterparts. frontiersin.org To better understand the mechanism of action, a pharmacophore model was constructed, identifying key features necessary for activity, including three hydrophobic points and multiple hydrogen bond acceptor and donor points. nih.gov Other research has also explored morpholine-based analogs as potential HBV capsid inhibitors. arabjchem.org

The morpholine moiety is a recognized pharmacophore in the development of agents with anti-inflammatory and neuroprotective properties. nih.gov Its inclusion in molecules is often aimed at modulating targets within the central nervous system (CNS). capes.gov.brnih.govnih.gov Developing drugs for the CNS is challenging due to the need to cross the blood-brain barrier (BBB), which requires a delicate balance of molecular size and lipophilicity. capes.gov.brnih.gov Morpholine and its analogs are considered valuable heterocycles in this context because of their unique conformational and physicochemical properties. capes.gov.brnih.govnih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Property Modulation

A significant advantage of incorporating the this compound scaffold into potential drug candidates lies in its ability to favorably modulate their pharmacokinetic and pharmacodynamic (PK/PD) properties.

The morpholine ring is frequently described as a "privileged structure" in medicinal chemistry, largely due to its capacity to impart advantageous physicochemical properties to molecules. nih.gov It is often incorporated into lead compounds to improve their pharmacokinetic profiles, particularly aqueous solubility and membrane permeability. biosynce.comresearchgate.net

The effectiveness of the morpholine moiety stems from its unique structure: a six-membered heterocycle containing both a nitrogen and an oxygen atom. biosynce.com The nitrogen atom acts as a weak base, while the oxygen atom increases the molecule's polarity. biosynce.com This dual character allows morpholine-containing compounds to engage in various biological interactions and provides a well-balanced lipophilic-hydrophilic profile. nih.govacs.org The pKa value of the morpholine nitrogen is similar to the physiological pH of blood, which enhances solubility and absorption. nih.govacs.org

The presence of the morpholine ring can significantly improve a compound's oral bioavailability. A compelling example is seen in the development of a β3-adrenergic receptor agonist. nih.gov An initial compound (1 ) had a low oral bioavailability of only 4% in monkeys. nih.gov A corresponding morpholine derivative (3 ) was synthesized, and its oral bioavailability was found to be 56%, a fourteen-fold improvement. nih.gov This enhancement was attributed to a reduction in hydrogen bonding sites, leading to better absorption. nih.gov This demonstrates the strategic value of using the morpholine moiety to overcome common pharmacokinetic hurdles in drug development. nih.gov

Table 3: Impact of Morpholine Moiety on Oral Bioavailability in Monkeys

| Compound | Key Structural Feature | Oral Bioavailability (%) | Reference |

| 1 | Amino-alcohol side chain | 4% | nih.gov |

| 3 | Morpholine derivative | 56% | nih.gov |

Impact on Metabolic Stability and Clearance Pathways

The morpholine ring, while often used to improve aqueous solubility, is a known site of metabolic vulnerability. sci-hub.se It is frequently targeted by oxidative metabolism, which can lead to rapid clearance of the parent compound. sci-hub.se The predominant metabolic pathway for the morpholine ring is its oxidative degradation. sci-hub.se This susceptibility has prompted extensive research into modifications designed to protect the morpholine ring or replace it with more stable isosteres. sci-hub.senih.gov

Investigations into the bioactivation of compounds containing two morpholine rings have revealed species-specific differences in metabolic pathways. In rat and monkey liver microsomes, bioactivation of the morpholine moieties can produce reactive aldehyde and iminium ion intermediates. benthamscience.com Notably, these reactive metabolites were not observed in human liver microsomes, highlighting potential differences in clearance pathways and toxicity risks across species. benthamscience.com

Strategies to enhance metabolic stability often involve modifying the heterocyclic components to reduce lipophilicity or block sites of metabolism. Replacing a piperidine or pyrrolidine ring with the more polar morpholine ring has been shown to significantly improve metabolic stability in several compound series by reducing the compound's lipophilicity (cLogD7.4). acs.org For example, in a series of hepatitis C virus (HCV) NS5B inhibitors, replacing a pyrrolidine with a morpholine ring increased the half-life in human liver microsomes (HLM) from 10 minutes to over 60 minutes. acs.org

Table 1: Impact of Heterocyclic Ring Modification on Metabolic Stability

| Parent Scaffold/Analog | Modification | Effect on Metabolic Stability | Key Observation | Source |

|---|---|---|---|---|

| HCV NS5B Inhibitor | Replacement of pyrrolidine with morpholine | Half-life in HLM increased from 10 min to >60 min | Reduced lipophilicity (cLogD7.4) | acs.org |

| Cannabinoid Receptor 2 (CB2) Agonist | Replacement of piperidine with morpholine | 10-fold improvement in metabolic stability in rat liver microsomes (RLM) | Reduced lipophilicity (cLogD7.4) | acs.org |

| 11β-HSD1 Inhibitor | Replacement of piperidine with thiomorpholine (B91149) 1,1-dioxide | Half-life in mouse liver microsomes (MLM) increased from 6 min to >30 min | Reduced lipophilicity | acs.org |

| mTOR Inhibitor (PQR620) | Modification of morpholine engaging solvent-exposed region (to create PQR626) | Improved stability in human hepatocytes | Overcame metabolic liabilities of the parent compound | tiho-hannover.de |

| Pyrimidine-4-carboxamide | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity | Reduced lipophilicity and increased potency | acs.org |

Isosteric replacement of the morpholine ring is another common strategy. The use of 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) as morpholine isosteres has been explored for mTOR kinase inhibitors. unimi.it This led to the discovery of a THP-substituted triazine compound with high metabolic stability against CYP1A1 degradation and greater stability in human hepatocytes compared to a first-in-class brain-penetrant inhibitor. unimi.it

In a series of pyranopyridine-based efflux pump inhibitors, modifications around the core structure were systematically evaluated to improve metabolic stability alongside potency. The metabolic stability of selected analogs in mouse and human liver microsomes demonstrates the impact of these structural changes.

Table 2: Metabolic Stability of Selected Pyranopyridine Analogs

| Compound | % Remaining after 30 min in Mouse Liver Microsomes (MLM) | % Remaining after 30 min in Human Liver Microsomes (HLM) | Source |

|---|---|---|---|

| MBX2319 | 43 | 55 | nih.gov |

| 22d | 92 | 100 | nih.gov |

| 22i | 73 | 91 | nih.gov |

| 22k | 93 | 100 | nih.gov |

These findings underscore the critical role that targeted structural modifications play in modulating the clearance pathways of this compound analogs. By carefully selecting isosteric replacements, altering substituents to block metabolic "hotspots," and tuning physicochemical properties like lipophilicity, medicinal chemists can significantly improve metabolic stability, leading to compounds with more favorable pharmacokinetic profiles.

Coordination Chemistry of 4 Pyridin 2 Yl Morpholine

Ligand Properties of 4-(Pyridin-2-yl)morpholine in Metal Complexation

There is no specific research available that details the ligand properties of this compound. In theory, the molecule possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the morpholine (B109124) ring. The pyridinyl nitrogen is expected to be a strong σ-donor, a characteristic feature of pyridine-based ligands in coordination chemistry. The morpholine nitrogen, being a secondary amine within a saturated heterocyclic ring, would also be expected to act as a σ-donor.

The geometry of the molecule would likely favor monodentate coordination through the more accessible and electronically favorable pyridinyl nitrogen. Bidentate chelation involving both nitrogen atoms is sterically unlikely due to the flexible but potentially strained seven-membered ring that would be formed upon chelation. The electronic and steric properties of the morpholine substituent could, however, influence the coordination behavior of the pyridine nitrogen.

Synthesis and Characterization of Transition Metal Complexes

Iron(III), Copper(II), and Cadmium(II) Complexation

No published studies were found describing the synthesis and characterization of Iron(III), Copper(II), or Cadmium(II) complexes with this compound.

Spectroscopic Analysis of Coordination Compounds (e.g., UV-Vis, ESR)

In the absence of synthesized and isolated coordination compounds of this compound, no spectroscopic data, such as UV-Vis or ESR spectra, are available for analysis.

Biological Activity of this compound Metal Complexes

There are no reports on the biological activity of any metal complexes of this compound. While both pyridine and morpholine derivatives, as well as their metal complexes, are known to exhibit a wide range of biological activities, the specific activity of complexes with this particular ligand has not been investigated.

Catalytic Applications and Mechanistic Investigations

Catalytic Role of 4-(Pyridin-2-yl)morpholine in Organic Transformations

In the study of catalytic organic transformations, this compound primarily serves as a substrate in reactions that demonstrate the efficacy of a given catalytic system. Its role is central to showcasing the catalytic cleavage of thermodynamically stable C(sp³)–C(sp³) single bonds, a challenging yet significant transformation in organic synthesis.

Research has demonstrated that this compound undergoes a smooth oxidative cleavage of the Cα-Cβ bond within its morpholine (B109124) ring. This reaction is typically facilitated by a catalytic system under mild conditions. One such method involves visible-light-induced photocatalysis, which avoids the need for transition metals, high temperatures, or stoichiometric chemical oxidants. google.com In this process, this compound is converted into an amide-containing product, highlighting a novel strategy for amine functionalization.

The general transformation is detailed in the table below, based on a visible-light-promoted oxidative cleavage method.

| Substrate | Catalyst | Conditions | Product | Yield |

| This compound | 4CzIPN (1 mol%) | 2,6-Lutidine, Acetonitrile (B52724), O₂ balloon, 9W blue LED, 24h, r.t. | 2-(N-(pyridin-2-yl)formamido)ethyl formate | 73% |

This table illustrates the outcome of the oxidative ring-opening of this compound under photocatalytic conditions. google.com

This transformation is significant as it establishes tertiary amines, like this compound, as synthons for amides, providing a valuable method for their functionalization. google.com

Mechanistic Studies of Oxidative C(sp³)-C(sp³) Bond Cleavage Reactions

The mechanism of C(sp³)–C(sp³) bond cleavage in morpholine derivatives has been a subject of detailed investigation to understand the underlying reaction pathways. For morpholine itself, quantum chemical calculations on its oxidation by Cytochrome P450 suggest a mechanism initiated by hydrogen atom abstraction from a carbon atom adjacent to the nitrogen, followed by a rebound step to form a hydroxylated intermediate. nih.gov The subsequent cleavage of a C-N bond is identified as the rate-determining step, leading to ring-opened products. nih.gov

In the context of visible-light-promoted oxidative cleavage of this compound and related structures, the reaction is believed to proceed through a different, non-enzymatic pathway. While the exact mechanism for this specific substrate is part of a broader study, related oxidative C-C cleavage reactions often involve radical intermediates. google.comnih.gov The process is generally initiated by the photocatalyst, which, upon excitation by visible light, facilitates the formation of a radical cation from the tertiary amine. This intermediate then undergoes fragmentation, leading to the cleavage of the C-C bond. The use of oxygen as the terminal oxidant is a key feature of this green chemistry approach. google.com

Key proposed steps in related oxidative cleavage mechanisms include:

Initial Oxidation: Formation of a radical cation or hydroperoxide intermediate. researchgate.net

C-C Bond Homolysis: Cleavage of the weakened Cα-Cβ bond to form radical species. researchgate.net

Product Formation: Subsequent oxidation and rearrangement steps to yield the final stable amide product.

Heterogeneous and Homogeneous Catalysis involving this compound Systems

The oxidative cleavage of this compound and its analogs has been explored using both homogeneous and heterogeneous catalysis, with distinct differences in efficiency and application.

Homogeneous Catalysis: The transformation of this compound is predominantly achieved using homogeneous catalytic systems. google.com These systems, where the catalyst is in the same phase as the reactants (typically in a liquid solution), offer high activity and selectivity under mild conditions. chemguide.co.uklibretexts.org Examples include:

Photocatalysis: Using soluble organic dyes like 4CzIPN, which effectively absorb visible light to initiate the reaction in an acetonitrile solution. google.com This method is noted for its operational simplicity and environmentally friendly conditions, using oxygen from an oxygen balloon as the ultimate oxidant. google.com

Transition Metal Catalysis: Copper-based homogeneous catalysts have also been reported for the oxidative cleavage of other N-aryl morpholines. These systems demonstrate good yields and functional group tolerance.

Homogeneous catalysts generally allow for well-defined active sites, leading to a better understanding of the reaction mechanism and high selectivity. ethz.ch However, the separation of the catalyst from the product can be challenging and costly. ethz.chrsc.org

Heterogeneous Catalysis: In contrast, heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid solution), offer straightforward separation and recycling. chemguide.co.uklibretexts.org For the cleavage of N-aryl morpholines, heterogeneous systems based on simple copper oxides (CuO and Cu₂O) have been tested. However, these were found to be significantly less efficient, resulting in much lower product yields (<32%) compared to their homogeneous counterparts, especially for more complex and functionalized substrates. The lower activity is often attributed to poorly defined active sites and potential issues with mass and heat transfer. ethz.ch

Application as a Ligand in Asymmetric Catalysis

The pyridine (B92270) ring is a common structural motif in a wide array of chiral ligands used in asymmetric catalysis, such as the well-known Pyridine-bis(oxazoline) (PyBOX) and phosphine-oxazoline (PHOX) ligands. rsc.orgresearchgate.net These ligands coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.

However, a review of the scientific literature indicates that this compound itself is not typically employed as a ligand in asymmetric catalysis. The compound is achiral and lacks the specific structural features, such as adjacent chiral centers or C₂-symmetry, that are generally required for effective stereochemical control in asymmetric reactions. While morpholine and pyridine are individually important components in medicinal chemistry and catalysis, their combination in this specific achiral structure has not led to its development as a chiral ligand. Research in this area continues to focus on more complex, stereochemically defined pyridine derivatives to achieve high enantioselectivity. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural confirmation of 4-(Pyridin-2-yl)morpholine in solution. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by two distinct regions. The aliphatic region typically displays two multiplets corresponding to the methylene (B1212753) protons of the morpholine (B109124) ring. The protons adjacent to the nitrogen atom (-N-CH₂) are expected to appear at a different chemical shift than those adjacent to the oxygen atom (-O-CH₂), often as triplets if coupling to adjacent protons is resolved. The aromatic region shows signals corresponding to the four protons of the pyridine (B92270) ring, with their chemical shifts and coupling patterns being characteristic of a 2-substituted pyridine system.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the two types of methylene carbons in the morpholine ring and the five unique carbon atoms of the pyridine ring. The carbon atom attached to the morpholine nitrogen (C2 of the pyridine ring) is typically shifted significantly downfield.

While specific spectral data for this compound is not extensively published, data from the closely related analogue 4-(pyrazin-2-yl)morpholine provides valuable insight into the expected chemical shifts. nih.gov

Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine -CH₂-N- | ~3.5 - 3.7 | t |

| Morpholine -CH₂-O- | ~3.8 - 4.0 | t |

| Pyridine H3, H4, H5 | ~6.6 - 7.6 | m |

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Morpholine -C H₂-N- | ~45.0 |

| Morpholine -C H₂-O- | ~66.5 |

| Pyridine C3, C5 | ~107 - 114 |

| Pyridine C4 | ~137.0 |

| Pyridine C6 | ~148.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from general knowledge of N-substituted morpholines and data from close analogues. nih.govnih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Key expected vibrational bands for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Vibrations corresponding to the stretching of the pyridine ring bonds are found in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The morpholine ring is characterized by a strong C-O-C asymmetric stretching band, typically around 1115 cm⁻¹.

C-N Stretching: Aliphatic C-N stretching from the morpholine ring and aromatic C-N stretching from the pyridine-morpholine bond are expected in the 1200-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring. nih.gov The spectral differences between different physical forms (polymorphs) can be interpreted in terms of molecule-molecule interactions within the crystal unit cells. mdpi.com

Interactive Table 3: Principal Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Infrared/Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | Infrared/Raman |

| Pyridine Ring C=C, C=N Stretch | 1430 - 1610 | Infrared/Raman |

| CH₂ Scissoring | 1440 - 1470 | Infrared |

| Aromatic C-N Stretch | 1250 - 1340 | Infrared |

| C-O-C Asymmetric Stretch | ~1115 | Infrared (Strong) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the compound's molecular weight and provides structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₂N₂O), the exact molecular weight is 164.20 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at an m/z of 164. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 165 is typically the base peak. nih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Cleavage of the morpholine ring, leading to the loss of fragments such as CH₂O (30 Da) or C₂H₄O (44 Da).

Fission of the C-N bond connecting the two rings, resulting in ions corresponding to the pyridinyl group (m/z 78) and the morpholine cation (m/z 86) or its fragments.

Formation of a stable methylene-morpholine cation (m/z 100) has been observed in the fragmentation of related structures. researchgate.net

Interactive Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 165 | [M+H]⁺ |

| 164 | [M]⁺• |

| 134 | [M-CH₂O]⁺• |

| 100 | [Methylene-morpholine cation]⁺ |

| 86 | [Morpholine]⁺ |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular connections. While a crystal structure for this compound itself is not publicly available, the structure of the closely related analogue 4-(pyrazin-2-yl)morpholine has been elucidated and serves as an excellent model for its solid-state behavior. nih.govnih.gov

The X-ray analysis of the pyrazine (B50134) analogue confirms that the six-membered morpholine ring adopts a stable chair conformation. nih.gov This is a common feature for morpholine derivatives. researchgate.netnih.gov The molecule as a whole is nearly planar, with only a slight deviation of the pyrazine ring from the mean plane of the morpholine moiety. nih.govnih.gov The bond lengths and angles within both the heterocyclic rings are within the normal ranges for sp² and sp³ hybridized carbon and nitrogen atoms. nih.gov

Interactive Table 5: Selected Crystallographic Parameters for the Analogue 4-(Pyrazin-2-yl)morpholine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3582 (3) |

| b (Å) | 10.1504 (4) |

| c (Å) | 10.0270 (4) |

| β (°) | 108.968 (2) |

| Volume (ų) | 804.09 (5) |

| Z | 4 |

Data from Bandaru, S. S. M., et al. (2018). nih.govnih.gov

The crystal packing of 4-(pyrazin-2-yl)morpholine is primarily governed by non-classical hydrogen bonding. nih.gov Specifically, C-H···O and C-H···N interactions are observed, where hydrogen atoms from the pyrazine and morpholine rings act as donors to the morpholine oxygen and pyrazine nitrogen atoms of adjacent molecules. nih.govnih.gov These weak, directional interactions are crucial in stabilizing the crystal lattice.

Notably, no significant π-π stacking interactions are apparent between the aromatic rings in the crystal structure of the analogue. The closest distance reported between the centroids of adjacent pyrazine rings is 4.2470 (11) Å, which is beyond the typical range for effective π-π stacking (3.3-3.8 Å). nih.gov

The network of C-H···O and C-H···N hydrogen bonds links the molecules of 4-(pyrazin-2-yl)morpholine into a well-defined supramolecular architecture. nih.gov The individual molecules assemble into infinite sheets that lie parallel to the b-axis of the unit cell. nih.govnih.gov Within these sheets, the pyrazine rings are slightly tilted, with the direction of the tilt alternating in adjacent rows and layers. This arrangement creates a stable, layered crystalline solid. nih.gov The study of such supramolecular assemblies is critical for understanding the material's physical properties and for the rational design of new crystalline materials. redalyc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For morpholine (B109124) derivatives, DFT has been employed to understand how structural modifications influence their chemical properties.

In a study on 4-Acetylmorpholine, a related compound, DFT calculations were performed using the B3LYP/6-31++G(d,p) basis set to analyze its structure and vibrational spectra. researchgate.net The calculations revealed that the addition of an acetyl group to the morpholine ring increases the molecule's total energy, heat capacity, entropy, and dipole moment. researchgate.net An increased dipole moment suggests higher reactivity, a crucial factor in pharmaceutical chemistry. researchgate.net Such computational approaches provide a basis for comparing the thermodynamic properties and reactivity of different morpholine derivatives, including 4-(Pyridin-2-yl)morpholine.

Theoretical calculations for various pyridine (B92270) derivatives have also been conducted to determine their optimized geometries and vibrational frequencies. nih.govnih.gov These studies establish a methodology for comparing theoretical predictions with experimental spectroscopic data, aiding in the structural confirmation of synthesized compounds. nih.gov By applying similar DFT methods to this compound, researchers can obtain a detailed understanding of its molecular geometry, charge distribution, and frontiers of molecular orbitals (HOMO and LUMO), which are fundamental to predicting its reactivity and interaction with biological targets.

Table 1: Representative Thermodynamic Properties Calculated for Morpholine and 4-Acetylmorpholine using DFT This table is illustrative of the types of data generated for morpholine derivatives through DFT calculations, as specific data for this compound was not available in the searched literature.

| Property | Morpholine | 4-Acetylmorpholine |

| Total Energy (a.u.) | -287.45 | -479.79 |

| Dipole Moment (Debye) | 1.95 | 4.31 |

| Heat Capacity (cal/mol-K) | 28.14 | 38.64 |

| Entropy (cal/mol-K) | 74.83 | 90.05 |

| Source: Adapted from findings on 4-Acetylmorpholine. researchgate.net |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjlbpcs.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein's active site.

Studies on various morpholine and pyridine-containing compounds have demonstrated their potential to bind to a range of biological targets. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as promising inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are crucial in cell cycle control and cancer. nih.govnih.gov Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. volkamerlab.org

In one study, a synthesized morpholine derivative, MPH-Cu, was docked against the extended-spectrum β-lactamase (ESBL) receptor of E. coli. The results showed a strong binding affinity with a docking score of -5.2 kcal/mol, indicating favorable interactions within the active site. rjlbpcs.com Similarly, docking studies of Schiff's bases containing morpholine and pyridine moieties have been conducted to evaluate their potential antimicrobial properties. researchgate.net These simulations provide a rational basis for the observed biological activity and guide the synthesis of more potent analogs. scispace.com

Table 2: Example Molecular Docking Results for Morpholine Derivatives Against Biological Targets This table presents findings from related morpholine compounds to illustrate the application and data output of molecular docking simulations.

| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| MPH-Cu (Morpholine Derivative) | ESBL of E. coli | -5.2 | GLN, HIS |

| MPH-Co (Morpholine Derivative) | ESBL of E. coli | -5.11 | SER237 |

| Thiazolidinone-Morpholine Hybrid (S2B7) | Enoyl‐ACP reductase | -8.6 | Not Specified |

| Source: Data compiled from studies on various morpholine derivatives. rjlbpcs.comscispace.com |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For compounds like this compound, MD simulations can explore its conformational space, assess the stability of its different shapes (conformers), and analyze its behavior when interacting with biological macromolecules like proteins. mdpi.com

The morpholine ring typically adopts a chair conformation. nih.govnih.gov Theoretical studies have explored the conformational properties of morpholine, identifying distinct equatorial and axial conformers. researchgate.netnih.gov MD simulations can track the stability of these conformations in different environments, such as in an aqueous solution or within a protein's binding site.

In the context of drug design, MD simulations are often performed after molecular docking to validate the stability of the predicted ligand-protein complex. mdpi.comtees.ac.uk For example, a 100 ns MD simulation was used to assess the stability of morpholine-substituted tetrahydroquinoline derivatives bound to the mTOR active site. mdpi.com The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.govnih.gov These simulations provide a more dynamic and realistic picture of the binding event than static docking poses. mdpi.com

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a central concept in medicinal chemistry that identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule's biological activity. fiveable.me The morpholine ring is considered a "privileged pharmacophore" because it is a versatile structural motif found in many biologically active compounds and approved drugs, where it can enhance potency or improve pharmacokinetic properties. nih.govsemanticscholar.org

The development of a pharmacophore model typically starts with a set of known active compounds. fiveable.me By analyzing their structures and conformations, common chemical features are identified and mapped in 3D space. This model can then be used as a template in virtual screening campaigns to search large chemical databases for new compounds that match the pharmacophoric features and are therefore likely to possess similar biological activity. researchgate.net

For drug design involving the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the nitrogen atom of the pyridine ring), another potential hydrogen bond acceptor (the oxygen atom of the morpholine ring), and a hydrophobic/aromatic region (the pyridine ring). The specific spatial arrangement of these features would be crucial for binding to a particular biological target. fiveable.me This approach has been successfully applied to design inhibitors for various targets, including kinases, by ensuring that new molecules possess the key interaction points required for high-affinity binding. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These theoretical predictions are invaluable for complementing experimental data and aiding in the structural elucidation of newly synthesized molecules like this compound.

Theoretical vibrational frequencies (IR and Raman) can be calculated for the optimized geometry of a molecule. nih.gov In a study of 4-Acetylmorpholine, the calculated FT-IR and FT-Raman spectra using DFT showed good agreement with the experimentally recorded spectra. researchgate.net This correlation allows for the confident assignment of vibrational modes to specific functional groups and motions within the molecule. Similarly, for 4-acryloyl morpholine, DFT calculations were used to determine vibrational characteristics and analyze the effect of the acryloyl group on the morpholine ring's frequencies. nih.gov

Predicting NMR chemical shifts is another important application of quantum chemical calculations. github.io By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized structure, theoretical chemical shifts can be obtained. nih.gov While direct prediction of experimental spectra can be complex due to solvent effects and conformational dynamics, computational models provide a strong basis for interpreting experimental NMR data. github.io The availability of large computational datasets of predicted spectra is also advancing the development of machine learning models for even faster and more accurate spectral prediction. nih.govchemrxiv.org

Emerging Applications and Future Research Directions

Development of 4-(Pyridin-2-yl)morpholine as a Component in Advanced Materials

The distinct electronic and structural characteristics of the pyridin-2-yl and morpholine (B109124) groups suggest that this compound could be a valuable building block in the development of advanced materials, including functional polymers and metal-organic frameworks (MOFs).